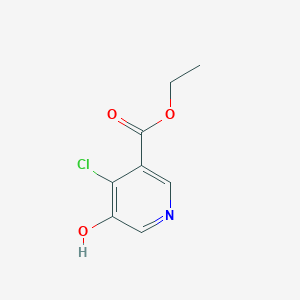

Ethyl 4-chloro-5-hydroxynicotinate

Description

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are fundamental building blocks in a multitude of chemical applications. researchgate.net The pyridine nucleus, a six-membered heteroaromatic ring containing a nitrogen atom, is a common feature in many natural products, including vitamins and alkaloids. researchgate.netajrconline.org In medicinal chemistry, the incorporation of a pyridine scaffold is a widely used strategy in drug discovery, as it can enhance the pharmacological activity and improve the solubility and bioavailability of molecules. ajrconline.orgnih.gov Pyridine derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. wisdomlib.org Beyond pharmaceuticals, these compounds are crucial in the development of agrochemicals and functional nanomaterials, and they also serve as important ligands in organometallic chemistry and asymmetric catalysis. nih.govrsc.org

Contextualization of Halogenated and Hydroxylated Nicotinates

The introduction of halogen and hydroxyl groups onto the nicotinate (B505614) framework significantly influences the chemical reactivity and potential applications of these molecules. Halogenated hydrocarbons, for instance, have a history of use as solvents and in various industrial applications. libretexts.org In the context of nicotinates, halogen atoms, such as chlorine, can serve as a reactive handle for further chemical transformations, including cross-coupling reactions to form more complex molecules. The position of the halogen and hydroxyl groups on the pyridine ring is critical in directing these subsequent reactions.

Research Scope and Objectives Pertaining to Ethyl 4-chloro-5-hydroxynicotinate

This compound is a specific example of a halogenated and hydroxylated nicotinate. Research into this compound is often focused on its utility as an intermediate in the synthesis of more complex heterocyclic systems. The presence of the chloro, hydroxyl, and ethyl ester groups provides multiple sites for chemical modification. The primary objectives for studying this compound typically revolve around exploring its reactivity in various synthetic transformations and its potential as a precursor for novel compounds with desirable electronic or biological properties.

Physicochemical Properties of this compound

The physical and chemical properties of a compound are fundamental to its application in synthesis. Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₈ClNO₃ |

| Molecular Weight | 201.61 g/mol |

| Appearance | Off-white to light yellow powder |

| Melting Point | 148-152 °C |

Properties

Molecular Formula |

C8H8ClNO3 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

ethyl 4-chloro-5-hydroxypyridine-3-carboxylate |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-8(12)5-3-10-4-6(11)7(5)9/h3-4,11H,2H2,1H3 |

InChI Key |

KGHMUUIWHVGLGL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Chloro 5 Hydroxynicotinate and Analogues

Strategies for the Construction of the Pyridine (B92270) Core

The formation of the foundational pyridine ring is a critical initial phase in the synthesis of ethyl 4-chloro-5-hydroxynicotinate. The pyridine heterocyclic framework is a versatile scaffold in pharmaceuticals, agrochemicals, and materials science due to its unique electronic and chemical properties. mdpi.com The development of efficient methods to create polysubstituted pyridines is a significant area of organic synthesis. mdpi.com

Precursor Chemistry and Starting Material Selection

The synthesis of substituted nicotinic acids, the parent class of the target compound, can begin from various precursors. One common industrial method involves the oxidation of 3-picoline (3-methylpyridine) to form nicotinonitrile, which is then hydrolyzed to nicotinic acid. wikipedia.org Another route utilizes the condensation of ammonia, acetic acid, and paraldehyde (B1678423) to produce 5-ethyl-2-methyl-pyridine, which is subsequently oxidized. wikipedia.org

For the specific target, a more direct precursor is often ethyl 5-hydroxynicotinate. This can be synthesized from 5-hydroxynicotinic acid through esterification with absolute ethanol (B145695). orgsyn.org The 5-hydroxynicotinic acid itself is a commercially available starting material. The choice of precursors is often dictated by factors such as availability, cost, and the desired substitution pattern on the final molecule.

Table 1: Common Precursors for Nicotinic Acid and Derivative Synthesis

| Precursor | Resulting Intermediate/Product | Reference |

| 3-Picoline | Nicotinonitrile / Nicotinic acid | wikipedia.org |

| 5-Ethyl-2-methyl-pyridine | Nicotinic acid | wikipedia.org |

| 5-Hydroxynicotinic acid | Ethyl 5-hydroxynicotinate | orgsyn.org |

| Diketene | Ethyl 4-chloroacetoacetate | google.com |

Regioselective Functionalization Approaches

Achieving the desired substitution pattern on the pyridine ring requires regioselective control. For instance, in the synthesis of related compounds like 4-amino-2-chloropyridine, the pyridine ring's carbon atoms are activated to facilitate the introduction of functional groups at specific positions. chemicalbook.com The formation of a pyridine N-oxide can activate the C4 position, making it susceptible to nitration. chemicalbook.com This strategy allows for the specific placement of a nitro group, which can then be reduced to an amino group. While not a direct synthesis of the target compound, this illustrates the principle of regioselective functionalization that is key to building complex pyridine derivatives.

Introduction of the Chloro Substituent at Position 4

The introduction of a chlorine atom specifically at the 4-position of the pyridine ring is a crucial step. This can be achieved through direct chlorination or by using pre-functionalized intermediates.

Direct Chlorination Methods

Direct chlorination of hydroxy-pyridines is a common method for producing chloropyridines. Reagents like phosphorus oxychloride (POCl₃) are widely used for this transformation. nih.gov The reaction typically involves heating the hydroxy-containing substrate in excess POCl₃, often in the presence of an organic base. nih.gov More environmentally friendly and safer protocols have been developed that use equimolar amounts of POCl₃ under solvent-free conditions, which is suitable for large-scale preparations. nih.govresearchgate.net

Table 2: Reagents for Direct Chlorination of Hydroxypyridines

| Reagent | Conditions | Reference |

| Phosphorus oxychloride (POCl₃) | Heating in excess reagent with an organic base | nih.gov |

| Equimolar POCl₃ | Solvent-free, heating in a sealed reactor with pyridine as a base | nih.govresearchgate.net |

Halogenation via Pre-functionalized Intermediates

An alternative strategy involves the use of a pre-functionalized intermediate where a different group at the 4-position is replaced by a chloro substituent. A method known as "phosphonium salt installation" can be used to introduce a halide at the 4-position of a pyridine ring. chempanda.com This process involves installing a heterocyclic phosphine (B1218219) at the desired position to form a phosphonium (B103445) salt, which is then displaced by a halide nucleophile. chempanda.com This technique is particularly useful for the late-stage halogenation of complex molecules. chempanda.com

Another approach involves the activation of the pyridine ring through N-oxidation. For example, 2-chloropyridine (B119429) can be converted to 2-chloropyridine-N-oxide, which activates the 4-position for subsequent reactions like nitration. chemicalbook.com While this example leads to an amino group, the principle of activating the 4-position via N-oxidation could potentially be adapted for chlorination.

Introduction of the Hydroxyl Substituent at Position 5

The final key structural feature of the target molecule is the hydroxyl group at the 5-position. As previously mentioned, a common and straightforward approach is to start with a precursor that already contains this functionality, such as 5-hydroxynicotinic acid. orgsyn.org The synthesis of ethyl 5-hydroxynicotinate from 5-hydroxynicotinic acid involves a standard esterification reaction, typically by heating the acid in ethanol with a catalytic amount of a strong acid. orgsyn.org

In cases where the hydroxyl group needs to be introduced during the synthesis, more complex multi-step sequences would be required. This could potentially involve a Baeyer-Villiger oxidation of a suitable ketone precursor or a nucleophilic aromatic substitution on a pyridine ring bearing a good leaving group at the 5-position. However, using a readily available starting material like 5-hydroxynicotinic acid is often the more efficient and practical route. orgsyn.org

Hydroxylation Reactions

The direct introduction of a hydroxyl group onto a pre-existing ethyl 4-chloronicotinate framework is a potential, though challenging, synthetic route. Hydroxylation of aromatic systems, particularly electron-deficient rings like pyridine, requires potent oxidizing agents and often contends with issues of regioselectivity.

In a biochemical context, hydroxylation reactions are frequently mediated by enzymes known as hydroxylases, which can insert an oxygen atom into a C-H bond with high specificity. Current time information in Bangalore, IN. The principal catalyst for such transformations in nature is the cytochrome P-450 enzyme family. Current time information in Bangalore, IN. Synthetic approaches often aim to mimic this reactivity using metal-based catalysts. For instance, copper-dependent monooxygenases are known to catalyze the hydroxylation of C-H bonds using oxidants like O₂ or H₂O₂ under mild conditions. Mechanistic studies suggest that these reactions can proceed through the formation of reactive copper-hydroperoxide intermediates. The successful application of such a method to ethyl 4-chloronicotinate would depend on directing the hydroxylation specifically to the C-5 position, overcoming the electronic influence of the existing chloro and ethyl carboxylate groups.

Derivatization from Oxygenated Precursors

A more common and controllable strategy involves starting with a pyridine ring that already contains the required oxygen functionality. A logical precursor for this compound is 5-hydroxynicotinic acid. The synthesis can be envisioned as a two-step process: initial esterification followed by regioselective chlorination.

The first step, the formation of Ethyl 5-hydroxynicotinate, is readily achievable. The subsequent chlorination at the C-4 position is the critical step. While direct chlorination of Ethyl 5-hydroxynicotinate at the C-4 position is not widely documented, analogous reactions on related hydroxypyridine systems provide insight. For example, the synthesis of 5,6-dichloronicotinic acid has been achieved by chlorinating 6-hydroxynicotinic acid derivatives. google.com This transformation can be carried out using reagents like gaseous chlorine or by converting the hydroxyl group into a better leaving group with an acid chloride (e.g., thionyl chloride) before substitution. google.com Applying this logic, the chlorination of Ethyl 5-hydroxynicotinate could potentially be achieved using electrophilic chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS), with the reaction outcome dependent on the precise conditions and directing effects of the existing substituents.

Esterification at the Carboxylate Moiety

The ethyl ester functional group is a key feature of the target molecule. Its synthesis can be approached through direct esterification of the corresponding carboxylic acid or by transesterification from another ester.

Direct Esterification Techniques

Direct esterification, particularly the Fischer-Speier esterification, is a fundamental method for converting carboxylic acids into esters. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of alcohol. A well-documented procedure for a closely related precursor involves the esterification of 5-hydroxynicotinic acid. orgsyn.org In this method, the acid is reacted with absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid. orgsyn.org The reaction is typically heated to drive the equilibrium towards the product, yielding Ethyl 5-hydroxynicotinate in good yield. orgsyn.org This established protocol serves as a direct blueprint for the esterification step in a multi-step synthesis of the target compound from 4-chloro-5-hydroxynicotinic acid.

Alternative methods for direct esterification include the use of more reactive carboxylic acid derivatives. For instance, the corresponding acid chloride (4-chloro-5-hydroxynicotinoyl chloride) could be reacted with ethanol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. google.com Similarly, the acid anhydride (B1165640) could be used. google.com

Table 1: Representative Conditions for Fischer Esterification of a Nicotinic Acid Precursor orgsyn.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| 5-Hydroxynicotinic Acid | Absolute Ethanol | H₂SO₄ | Absolute Ethanol | 7 h (reflux) | 73 |

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. chemicalbook.com This reaction is also typically catalyzed by either an acid (like H₂SO₄) or a base (like sodium alkoxide). chemicalbook.com

Starting with this compound, one could synthesize other esters (e.g., methyl, propyl, or benzyl (B1604629) esters) via this method. For an acid-catalyzed transesterification, the ethyl ester would be dissolved in a large excess of the desired alcohol (which also acts as the solvent) with a catalytic amount of strong acid. chemicalbook.com The equilibrium is driven towards the new ester by the high concentration of the new alcohol.

For base-catalyzed transesterification, a catalytic amount of a strong base, such as the sodium salt of the desired alcohol (e.g., sodium methoxide (B1231860) for conversion to the methyl ester), is used. The mechanism involves nucleophilic acyl substitution, where the incoming alkoxide attacks the ester carbonyl, leading to a tetrahedral intermediate that then collapses, expelling the original ethoxide group. chemicalbook.com

Stereochemical Control in Synthesis

The parent molecule, this compound, is achiral and therefore does not have stereoisomers. However, the principles of stereochemical control are critical in the synthesis of its more complex, chiral analogues, which may possess enhanced or more specific biological activities. Introducing substituents onto the pyridine ring or on side chains can create one or more stereocenters.

Enantioselective and Diastereoselective Routes

The synthesis of functionalized nicotinoids and related heterocyclic compounds often requires precise control over stereochemistry. Various stereoselective strategies have been developed for analogues that could, in principle, be applied to derivatives of this compound.

One powerful method for constructing stereochemically rich five-membered rings fused to a pyridine core is the [3+2] cycloaddition reaction. For example, the reaction between nitrones and nitroalkenes can proceed with complete regio- and stereoselectivity to produce complex nicotine (B1678760) analogues. osi.lvresearchgate.net The specific stereochemical outcome (e.g., cis/trans relationships between substituents) is dictated by the geometry of the reactants and the orbital interactions during the cycloaddition.

Resolution Strategies

The separation of enantiomers, a process known as resolution, is a critical step in the synthesis of chiral molecules. For compounds like this compound and its analogues, where a chiral center may be present, obtaining enantiomerically pure forms is often essential for their intended applications. The resolution of a racemic mixture, which contains equal amounts of two enantiomers, is challenging because enantiomers possess identical physical properties such as melting point and solubility in achiral environments. libretexts.orglibretexts.org Therefore, specialized techniques are required to separate them. The most common strategies rely on converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional methods like crystallization or chromatography. libretexts.orglibretexts.org

One prevalent method involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. libretexts.orglibretexts.org For instance, a racemic chiral alcohol can be reacted with an enantiomerically pure carboxylic acid to produce a mixture of diastereomeric esters. libretexts.orglibretexts.org These diastereomers can then be separated, and subsequent removal of the resolving agent yields the individual, enantiomerically pure compounds. libretexts.org Chiral bases such as brucine, strychnine, and quinine (B1679958) are frequently employed for the resolution of chiral acids through the formation of diastereomeric salts. libretexts.org

Diastereomeric Salt Formation

A widely used technique for the resolution of chiral carboxylic acids is the formation of diastereomeric salts. This method involves reacting the racemic acid with a chiral base. The resulting salts, being diastereomers, exhibit different solubilities, allowing for their separation by fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with a strong acid. libretexts.org

In a related approach for the resolution of carboxylic acids, diastereomeric esters can be formed using chiral propargyl alcohols. The resulting diastereomeric esters can be separated chromatographically. Subsequent removal of the propargyl group under mild conditions, for example, using a copper(I) catalyst, regenerates the enantiomerically pure carboxylic acids. This method is particularly advantageous for compounds that are sensitive to hydrolysis. nih.gov

Data sourced from a study on the resolution of various carboxylic acids and may not be directly applicable to this compound. nih.gov

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally benign alternative for the separation of enantiomers. Enzymes, particularly lipases and proteases, can exhibit high stereospecificity, catalyzing a reaction with only one enantiomer in a racemic mixture. pluscommunication.eu This kinetic resolution results in one enantiomer being converted to a new product, while the other enantiomer remains unreacted. The product and the unreacted starting material can then be separated.

For esters like this compound, lipases are particularly effective. In a typical kinetic resolution, a racemic ester is subjected to hydrolysis by a lipase (B570770) in an aqueous medium. The enzyme will selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. These two compounds can then be easily separated. Alternatively, the resolution can be performed in an organic solvent with a small amount of water. pluscommunication.eu

The efficiency of an enzymatic resolution is often described by the enantiomeric ratio (E-value). A high E-value indicates high selectivity of the enzyme for one enantiomer over the other. For example, the enzymatic resolution of α-sulfinyl esters using lipoprotein lipase from Burkholderia sp. has been shown to proceed with a very high selectivity factor (E > 1000), yielding both the unreacted ester and the corresponding acid in high enantiomeric purity. nih.gov

The choice of solvent can also play a crucial role in the effectiveness of enzymatic resolutions. For instance, the use of ionic liquids in combination with organic solvents has been shown to enhance the enantioselectivity of lipase-catalyzed resolutions. mdpi.com

Table 2: Enzymatic Synthesis of Nicotinamide (B372718) Derivatives

| Substrate 1 | Substrate 2 | Method | Yield (%) |

|---|---|---|---|

| Methyl nicotinate (B505614) | Isobutylamine | Continuous flow | 98.2 |

| Methyl nicotinate | Isobutylamine | Shaker reactor | 95.3 |

This table demonstrates the enzymatic synthesis of nicotinamide derivatives, which are structurally related to the target compound. nih.gov

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Chloro 5 Hydroxynicotinate

Reactivity of the Chlorine Atom at Position 4

The chlorine atom at the 4-position of the pyridine (B92270) ring is a focal point for various synthetic modifications. Its reactivity is influenced by the electron-withdrawing nature of the adjacent nitrogen atom and the ester group, which facilitates its displacement and participation in coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aryl halides. libretexts.org In the context of Ethyl 4-chloro-5-hydroxynicotinate, the chlorine atom can be displaced by a variety of nucleophiles. This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is temporarily disrupted and then restored upon the expulsion of the chloride ion. youtube.com

The presence of electron-withdrawing groups, such as the ester and the ring nitrogen, stabilizes the anionic intermediate, thereby activating the ring for nucleophilic attack. masterorganicchemistry.com Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates, leading to the formation of the corresponding 4-substituted-5-hydroxynicotinates. The regioselectivity of these reactions is generally high, with the substitution occurring specifically at the C4 position. mdpi.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Ammonia | Ethyl 4-amino-5-hydroxynicotinate | Aqueous ammonia, heat |

| Sodium Methoxide (B1231860) | Ethyl 4-methoxy-5-hydroxynicotinate | Methanol, reflux |

| Aniline | Ethyl 4-anilino-5-hydroxynicotinate | Base catalyst, high temperature |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The chlorine atom at the C4 position of this compound serves as an effective handle for these transformations.

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net It is widely used to form biaryl structures.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. It is a reliable method for the synthesis of aryl alkynes.

Negishi Coupling: This reaction employs an organozinc reagent as the coupling partner for the aryl chloride, catalyzed by a palladium or nickel complex. It offers a broad substrate scope and functional group tolerance.

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of substituents at the C4 position. nih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System |

|---|---|---|

| Suzuki Coupling | Boronic acid/ester | Pd(PPh3)4, K2CO3 |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh3)2Cl2, CuI, Et3N |

| Negishi Coupling | Organozinc reagent | Pd(PPh3)4 |

Reductive Dehalogenation Strategies

Reductive dehalogenation offers a method to replace the chlorine atom with a hydrogen atom, yielding Ethyl 5-hydroxynicotinate. This transformation can be achieved through various methods, including catalytic hydrogenation, using a palladium catalyst on a carbon support (Pd/C) with a hydrogen source. Other reducing agents, such as tin or zinc in acidic media, can also be employed. This reaction is valuable for accessing the corresponding dechlorinated nicotinic acid derivatives.

Reactivity of the Hydroxyl Group at Position 5

The hydroxyl group at the C5 position is another key functional handle on the this compound molecule, enabling a different set of chemical transformations.

O-Alkylation and O-Acylation Reactions

The hydroxyl group can readily undergo O-alkylation and O-acylation reactions to form the corresponding ethers and esters. nih.gov

O-Alkylation: This is typically achieved by treating the compound with an alkyl halide or sulfate (B86663) in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the hydroxyl group and form a more nucleophilic alkoxide. nih.gov

O-Acylation: This can be accomplished using an acyl chloride or anhydride (B1165640), often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct.

These reactions are useful for protecting the hydroxyl group or for introducing new functional groups into the molecule. The chemoselectivity of these reactions, particularly in the presence of the C4 chlorine, is an important consideration. nih.gov

Oxidation Reactions and Tautomeric Considerations

The hydroxyl group at the C5 position introduces the possibility of tautomerism. This compound can exist in equilibrium with its keto tautomer, Ethyl 4-chloro-5-oxo-1,5-dihydropyridine-3-carboxylate. The position of this equilibrium is influenced by factors such as the solvent and the presence of other substituents on the ring.

Oxidation of the hydroxyl group can lead to the formation of a quinone-like structure. The choice of oxidizing agent is critical to control the reaction and avoid unwanted side reactions. The interplay between the hydroxyl group and the adjacent chlorine atom can influence the regioselectivity and feasibility of these oxidation reactions.

Hydrogen Bonding Interactions

The molecular structure of this compound features several functional groups capable of participating in both intramolecular and intermolecular hydrogen bonds. These interactions play a crucial role in its solid-state structure, solubility, and reactivity. The primary hydrogen bond donor is the hydroxyl (-OH) group at the C5 position. Potential hydrogen bond acceptors within the molecule include the nitrogen atom of the pyridine ring, the carbonyl oxygen of the ethyl ester group, and the chlorine atom.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can potentially form between the C5-hydroxyl group and the C4-chloro group or the ester's carbonyl oxygen. The geometry and energetics of the molecule would determine the feasibility of such an interaction. Studies on related 2-halophenols suggest that while such interactions can exist, they are often weak. rsc.org The formation of a six-membered ring through hydrogen bonding between the C5-hydroxyl group and the carbonyl oxygen of the ester at C3 is also a possibility that could influence the compound's conformation.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonding is expected to be significant. The hydroxyl group of one molecule can act as a donor to the pyridinic nitrogen of a neighboring molecule, a common and strong interaction in pyridine derivatives. nih.govacs.orgacs.org This can lead to the formation of dimers or polymeric chains. nih.govacs.org Additionally, the carbonyl oxygen of the ester group can serve as a hydrogen bond acceptor for the hydroxyl group of another molecule. These intermolecular forces are critical in determining the crystal lattice structure and physical properties like melting point.

| Potential Hydrogen Bond Donor | Potential Hydrogen Bond Acceptor (Intra/Intermolecular) | Type of Interaction |

| C5-Hydroxyl (-OH) | Pyridine Nitrogen (Intermolecular) | Strong N···H-O bond |

| C5-Hydroxyl (-OH) | Carbonyl Oxygen (Intermolecular) | O···H-O bond |

| C5-Hydroxyl (-OH) | Carbonyl Oxygen (Intramolecular) | Potential for 6-membered ring |

| C5-Hydroxyl (-OH) | C4-Chloro (Intramolecular) | Weak Cl···H-O bond |

Transformations Involving the Ethyl Ester Group

The ethyl ester functionality at the C3 position is a key site for chemical transformations, allowing for the synthesis of various nicotinic acid derivatives.

Hydrolysis to Nicotinic Acid Derivatives

The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-chloro-5-hydroxynicotinic acid. This transformation can be achieved under either acidic or basic conditions. chemguide.co.uk

Acid-Catalyzed Hydrolysis: This reversible reaction is typically carried out by heating the ester in the presence of an aqueous mineral acid, such as dilute hydrochloric or sulfuric acid. chemguide.co.uklibretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.orgyoutube.com Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid. youtube.com

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method is saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). chemguide.co.uk The hydroxide ion directly attacks the carbonyl carbon, and subsequent elimination of the ethoxide ion gives the carboxylate salt. Acidification of the reaction mixture then yields the final carboxylic acid product. This method is often preferred due to its irreversibility and the ease of separating the products. chemguide.co.uk

| Reaction | Reagents | Product | Key Features |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, H₂O, heat | 4-chloro-5-hydroxynicotinic acid | Reversible reaction chemguide.co.uk |

| Base-Catalyzed Hydrolysis | NaOH(aq) or KOH(aq), heat; then H₃O⁺ | 4-chloro-5-hydroxynicotinic acid | Irreversible reaction, forms carboxylate salt intermediate chemguide.co.uk |

Transamidation and Other Ester Transformations

The ethyl ester can be converted into an amide through a process known as transamidation. This typically involves the reaction of the ester with a primary or secondary amine, often at elevated temperatures. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of ethanol and the formation of the corresponding nicotinamide (B372718) derivative. While direct transamidation can be challenging, catalytic methods, for instance using nickel catalysts for related amide transformations, have been developed to facilitate such reactions. rsc.org Other transformations of the ester group, such as reduction to an alcohol or reaction with Grignard reagents, are also feasible, further expanding the synthetic utility of this compound.

Pyridine Ring Reactivity and Dearomatization Pathways

The pyridine ring of this compound is electron-deficient, which influences its reactivity, particularly towards electrophiles. However, the substituents on the ring modulate this reactivity.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org The substituents on this compound have competing directing effects.

Hydroxyl (-OH) group (at C5): This is a strongly activating, ortho-, para-directing group. It will direct incoming electrophiles to the C6 and C4 positions.

Chloro (-Cl) group (at C4): This is a deactivating, ortho-, para-directing group. It will direct incoming electrophiles to the C3 and C5 positions.

Ethyl carboxylate (-COOEt) group (at C3): This is a deactivating, meta-directing group. It will direct incoming electrophiles to the C5 position.

| Substituent | Position | Electronic Effect | Directing Effect |

| -OH | C5 | Activating | Ortho, Para (to C4, C6) |

| -Cl | C4 | Deactivating | Ortho, Para (to C3, C5) |

| -COOEt | C3 | Deactivating | Meta (to C5) |

Cycloaddition Reactions (e.g., involvement in oxidopyridinium ion chemistry and (4+3) cycloadditions)

A significant aspect of the reactivity of 5-hydroxynicotinic acid esters is their involvement in cycloaddition reactions via the formation of oxidopyridinium ions (or betaines). researchgate.netnih.gov This pathway provides a powerful method for the synthesis of complex nitrogen-containing bicyclic systems. researchgate.net

The process begins with the N-alkylation of the pyridine nitrogen in this compound. Treatment with a base, such as triethylamine, then deprotonates the hydroxyl group to form a zwitterionic oxidopyridinium species. This highly reactive intermediate can act as a 1,3-dipole or a three-atom component in cycloaddition reactions.

Specifically, these oxidopyridinium ions are known to undergo [4+3] cycloaddition reactions with dienes. nih.govwikipedia.org In this reaction, the oxidopyridinium ion acts as the three-atom component (oxyallyl cation equivalent), and a conjugated diene serves as the four-atom π-system. wikipedia.org This reaction is a concerted process that leads to the formation of a seven-membered ring, specifically a 7-azabicyclo[4.3.1]decane ring system. researchgate.net The regioselectivity and diastereoselectivity of these cycloadditions can be high, depending on the substituents on both the oxidopyridinium ion and the diene. nih.govnsf.gov This methodology has been applied in the synthesis of natural product skeletons. researchgate.net

| Reactant | Intermediate | Reaction Type | Product |

| This compound | N-Alkyl Oxidopyridinium Ion | [4+3] Cycloaddition with a diene | 7-Azabicyclo[4.3.1]decane derivative |

Metalation and Lithiation Strategies

The introduction of functional groups onto the pyridine ring of this compound through metalation and lithiation strategies represents a significant synthetic challenge. The regiochemical outcome of such reactions is dictated by the complex interplay of the directing effects of the three existing substituents: the chloro group at C4, the hydroxyl group at C5, and the ethyl carboxylate at C3. Furthermore, the presence of the acidic hydroxyl proton adds another layer of complexity, as it will readily react with the strong bases typically employed for these transformations.

The primary strategies for the functionalization of this compound via metalation can be broadly categorized into two main approaches: direct metalation of the unprotected molecule and metalation of a protected derivative. Each approach presents distinct mechanistic pathways and potential outcomes.

Direct Metalation of Unprotected this compound

In the presence of strong organolithium bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), the first equivalent of the base will invariably deprotonate the most acidic proton in the molecule, which is the one on the 5-hydroxyl group. This leads to the formation of a lithium pyridinolate in situ.

The subsequent step, a carbon-hydrogen bond metalation (lithiation), would require a second equivalent of the base. The regioselectivity of this second deprotonation is then governed by the directing effects of the resulting pyridinolate anion, the chloro substituent, and the ethyl carboxylate group. The pyridinolate is a powerful ortho-directing group. uwindsor.ca Therefore, it would strongly direct lithiation to the C6 position. The chloro group at C4 also exerts a directing effect, and studies on 3-chloropyridines have shown that lithiation can occur at the C4 position. nih.gov However, the combined electron-withdrawing nature of the chloro and ester groups deactivates the ring, making lithiation more challenging.

Given the strong directing ability of the in situ formed pyridinolate, the most probable site for a second deprotonation, should one occur, is the C6 position. The C2 position is also a potential site for deprotonation, influenced by the pyridine nitrogen and the ester group, though likely less favored than C6.

Metalation of Protected this compound

To circumvent the complications arising from the acidic hydroxyl proton and to gain better control over the regioselectivity of the lithiation, the hydroxyl group can be protected with a suitable directing metalation group (DMG). wikipedia.org Common protecting groups that also function as powerful DMGs include carbamates (-OC(O)NR₂) and methoxymethyl (MOM) ethers (-OCH₂OCH₃). harvard.edu

For instance, conversion of the 5-hydroxyl group to an O-carbamoyl group would create a potent DMG. In such a scenario, treatment with a strong lithium base would be expected to direct lithiation specifically to the ortho position of the carbamate, which is the C6 position. This strategy has been successfully employed in the functionalization of other substituted pyridines. nih.gov

The choice of base is also critical in these reactions. While alkyllithiums like n-BuLi can be used, they sometimes lead to nucleophilic addition to the pyridine ring. nih.gov Hindered amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred as they are less prone to this side reaction and are highly effective for directed ortho-metalation. uwindsor.canih.gov

The following table summarizes the expected outcomes based on analogous systems reported in the literature.

| Starting Material Analogue | Base/Reagent | Predicted Site of Metalation on this compound | Reference |

| 3-Substituted Pyridinols | 2 equiv. n-BuLi or LDA | C6 (via pyridinolate) | uwindsor.ca |

| O-Pyridyl Carbamates | s-BuLi/TMEDA | C6 | nih.gov |

| 3-Chloro-2-alkoxypyridine | n-BuLi | C2 (relative to Cl) | nih.gov |

| Nicotinic Acid Amides/Oxazolines | LDA or LTMP | C2 or C4 | acs.orgnih.gov |

Mechanistic Considerations

The mechanism of directed ortho-metalation involves the coordination of the lithium atom of the base to the heteroatom of the directing group. wikipedia.org This coordination brings the base into proximity with the ortho-protons, facilitating their abstraction. In the case of an O-carbamoyl protected this compound, the lithium amide would chelate to both the carbamoyl (B1232498) oxygen and the pyridine nitrogen, leading to a highly organized transition state that favors deprotonation at C6.

The following table presents data from studies on related pyridine derivatives, illustrating the reaction conditions and outcomes that inform the predicted reactivity of this compound.

| Substrate | Base/Conditions | Position of Metalation | Product after Quench with Electrophile (E) | Yield (%) | Reference |

| 3-Bromo-5-(oxazolinyl)pyridine | LDA, THF, -78 °C | C4 | 4-E-3-bromo-5-(oxazolinyl)pyridine | - | nih.gov |

| 3-Bromo-5-(oxazolinyl)pyridine | LTMP, THF, -78 °C | C2 | 2-E-3-bromo-5-(oxazolinyl)pyridine | - | nih.gov |

| 3-Chloropyridine | n-BuLi/LiDMAE, THF, 0 °C | C4 | 4-E-3-chloropyridine | - | nih.gov |

| 2-Chloropyridine (B119429) | BuLi-LiDMAE | C6 | 6-E-2-chloropyridine | - | researchgate.net |

| N,N-Diethyl-3-pyridinecarboxamide | s-BuLi/TMEDA, THF, -78 °C | C4 | 4-E-N,N-diethyl-3-pyridinecarboxamide | - | nih.gov |

| 3-Pyridyl O-carbamate | s-BuLi/TMEDA, THF, -78 °C | C4 | 4-E-3-pyridyl O-carbamate | - | nih.gov |

Advanced Applications in Organic Synthesis and Medicinal Chemistry Building Blocks

Role as a Key Intermediate in Heterocyclic Synthesis

The structural features of ethyl 4-chloro-5-hydroxynicotinate make it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. The presence of both an electrophilic carbon at the 4-position (due to the chloro group) and nucleophilic centers (the hydroxyl group and the ring nitrogen) allows for a diverse range of chemical transformations.

This compound is a pivotal precursor for the synthesis of various fused pyridine (B92270) systems, which are core structures in many biologically active molecules. The reactivity of the chloro and hydroxyl groups allows for annulation reactions, where additional rings are fused onto the pyridine core. For instance, it can be utilized in the synthesis of thieno[3,2-c]pyridines and furo[3,2-c]pyridines. These fused systems are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active compounds.

The general strategy often involves an initial reaction at the hydroxyl group, followed by a cyclization reaction that displaces the chloro group. This sequential reactivity provides a controlled and efficient method for constructing these bicyclic heterocyclic systems.

Beyond fused systems, this compound serves as a versatile platform for the synthesis of a broader range of nitrogen-containing heterocycles. The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nitrogen-based nucleophiles, such as amines and hydrazines, leading to the formation of substituted aminopyridines.

These aminopyridine derivatives can then undergo further transformations to construct more complex heterocyclic systems. For example, reaction with a primary amine introduces an amino group at the 4-position, and this new functional group can then be used to build another heterocyclic ring, leading to the formation of compounds like pyrido[4,3-d]pyrimidines.

Precursor for Complex Natural Product Analogs

The structural complexity and biological activity of natural products often make them attractive targets for synthetic chemists. This compound has proven to be a valuable starting material for the synthesis of analogs of complex natural products, particularly alkaloids.

One of the notable applications of this compound is in the synthesis of analogs of Daphnicyclidin A. Daphnicyclidin A is a marine alkaloid that exhibits interesting biological activities. The core structure of Daphnicyclidin A contains a complex, polycyclic framework. Researchers have utilized this compound as a key building block to construct the substituted pyridine core that is a central feature of Daphnicyclidin A analogs.

The synthesis typically involves a multi-step sequence where the functional groups of this compound are strategically manipulated to build the intricate ring system of the target alkaloid scaffold. This approach allows for the generation of a library of Daphnicyclidin A analogs, which can then be screened for potential therapeutic properties.

In modern drug discovery, the creation of diverse molecular libraries is crucial for identifying new lead compounds. This compound is an excellent scaffold for library diversification due to its multiple points of reactivity. The chloro, hydroxyl, and ester functionalities can be independently modified to generate a large number of structurally diverse compounds from a single starting material.

For example, the chloro group can be displaced by a wide range of nucleophiles, the hydroxyl group can be alkylated or acylated, and the ester can be hydrolyzed and converted to an amide. This "divergent" synthetic approach allows for the rapid generation of a library of compounds with varied physicochemical properties, increasing the probability of finding a molecule with the desired biological activity.

Design and Synthesis of Advanced Functional Materials Precursors

The application of this compound extends beyond medicinal chemistry into the realm of materials science. The pyridine core of this molecule is a common structural motif in ligands used for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers.

By modifying the functional groups of this compound, it is possible to design and synthesize precursors for advanced functional materials. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then act as a linker to coordinate with metal ions to form MOFs. The chloro and hydroxyl groups provide additional sites for post-synthetic modification of the resulting material, allowing for the fine-tuning of its properties, such as porosity, stability, and catalytic activity. These materials have potential applications in gas storage, separation, and catalysis.

Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. This technique measures the mass-to-charge ratio (m/z) of ions to a very high degree of precision, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. For ethyl 4-chloro-5-hydroxynicotinate (C8H8ClNO3), HRMS would be expected to provide an exact mass measurement that corresponds to its calculated molecular weight.

The capabilities of HRMS extend to fragmentation analysis, often through tandem mass spectrometry (MS/MS). nih.gov In this process, the molecular ion is isolated and subjected to collision-induced dissociation, breaking it into smaller, characteristic fragment ions. The fragmentation pattern provides valuable information about the compound's structure, revealing the connectivity of its constituent parts. For instance, the loss of an ethyl group (-CH2CH3) or a carbonyl group (-CO) would produce specific fragment ions that can be detected and analyzed. This detailed fragmentation data, combined with the high-accuracy mass measurement of the parent ion, offers a high degree of confidence in the proposed structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and widely used technique for elucidating the structure of organic compounds in solution. nih.gov It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the cornerstone of structural analysis. nih.gov

¹H NMR: The proton NMR spectrum of this compound would display distinct signals for each chemically non-equivalent proton in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton. For example, the aromatic protons on the pyridine (B92270) ring would appear at a different chemical shift than the protons of the ethyl ester group. Furthermore, the splitting pattern (multiplicity) of the signals, arising from spin-spin coupling between neighboring protons, reveals which protons are adjacent to one another. The integration of the signals provides the relative ratio of the number of protons giving rise to each signal.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. nih.gov Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., aromatic, carbonyl, aliphatic) and its local electronic environment.

A representative, though not identical, example can be seen in the ¹H NMR spectrum of ethyl 4-chlorobenzoate, which shows characteristic signals for the ethyl group and the aromatic protons. chemicalbook.com Similarly, the ¹³C NMR of ethyl chloroacetate (B1199739) provides reference points for the chemical shifts of carbons in an ethyl ester and those adjacent to a chlorine atom. chemicalbook.com

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering a more comprehensive picture of the molecular structure. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In the COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent protons, confirming their connectivity. For example, it would show a correlation between the methyl and methylene (B1212753) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com This is invaluable for assigning carbon signals in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, it could show a correlation between the aromatic protons and the carbonyl carbon of the ester group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net This provides information about the three-dimensional structure and conformation of the molecule.

The combined application of these 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals and the complete elucidation of the structural connectivity of this compound. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational frequencies of the chemical bonds within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted pyridine ring system. The presence of the aromatic ring, the carbonyl group, and the hydroxyl group, all part of a conjugated system, will influence the electronic transitions and thus the λmax values. Theoretical calculations, such as those performed using time-dependent density functional theory (TD-DFT), can be used to predict and interpret the experimental UV-Vis spectrum, providing further insight into the electronic structure of the molecule. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of the atoms can be determined.

Chromatographic Separation Techniques for Purity Assessment and Isolation

The determination of purity and the isolation of this compound from reaction mixtures and potential degradation products rely heavily on chromatographic techniques. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The choice of technique depends on the compound's properties, such as polarity, volatility, and thermal stability, as well as the specific requirements of the analysis, including speed, sensitivity, and resolution. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Ultra-Performance Liquid Chromatography (UPLC) are powerful methodologies employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical compounds due to its high resolving power and broad applicability. For a polar compound like this compound, a reversed-phase (RP-HPLC) method is typically the most effective approach. In RP-HPLC, the stationary phase is nonpolar (commonly a C18-bonded silica), while the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with a pH-modifying buffer.

A simple, rapid, and selective stability-indicating RP-HPLC method can be developed and validated for determining the purity of the compound and identifying any process-related impurities or degradation products. pensoft.net The method's validation would typically follow International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and specificity. researchgate.netpensoft.net The separation is achieved based on the analyte's polarity; less polar impurities will elute later, while more polar ones will elute earlier. Detection is commonly performed using a UV/VIS detector set to a wavelength where the analyte exhibits maximum absorbance, such as 225 nm. pensoft.net

A representative set of conditions for an RP-HPLC method is detailed in the table below.

Table 1: Representative RP-HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) researchgate.net |

| Elution Mode | Isocratic pensoft.net |

| Flow Rate | 1.0 mL/min pensoft.net |

| Column Temperature | 30 °C pensoft.net |

| Injection Volume | 20 µL |

| Detector | UV/VIS at 225 nm researchgate.net |

| Run Time | 20 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for separating and identifying volatile and thermally stable compounds. However, this compound possesses a hydroxyl (-OH) group, which makes it polar and non-volatile, rendering it unsuitable for direct GC analysis. To overcome this limitation, a derivatization step is required to convert the hydroxyl group into a less polar, more volatile functional group.

A common and effective strategy is derivatization with ethylchloroformate (ECF), which converts the hydroxyl group into an ethoxycarbonyl derivative. mdpi.com This process makes the molecule amenable to gas chromatographic analysis. mdpi.com The derivatized sample is then injected into the GC system, where it is vaporized and separated on a capillary column, typically a nonpolar column like one coated with 5% phenyl 95%-dimethylpolysiloxane. mdpi.com The separated components then enter the mass spectrometer, which provides mass spectra that offer definitive structural identification of the parent compound and any related impurities. mdpi.com

Table 2: Typical GC-MS Method Parameters for a Derivatized Analyte

| Parameter | Value |

|---|---|

| Derivatization Agent | Ethylchloroformate (ECF) |

| GC Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) mdpi.com |

| Injection Mode | Splitless mdpi.com |

| Injector Temperature | 260 °C mdpi.com |

| Oven Program | Initial 70°C (1 min), ramp at 15°C/min to 300°C, hold for 5 min mdpi.com |

| Carrier Gas | Helium |

| Detector | Quadrupole Mass Selective Detector (MSD) |

| Ionization Mode | Electron Ionization (EI) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. ijsrtjournal.com This technology utilizes columns packed with sub-2 µm particles, which, when operated at very high pressures (up to 100 MPa or 15,000 psi), dramatically increases separation efficiency. researchgate.netorientjchem.org

For the analysis of this compound, transitioning from an HPLC to a UPLC method can reduce analysis times by as much as 90%, significantly decrease solvent consumption, and enhance the detection of trace-level impurities. ijsrtjournal.comorientjchem.org The enhanced resolution allows for better separation of closely eluting peaks, which is critical for accurate impurity profiling and ensuring the quality of the drug substance. ijsrtjournal.com UPLC systems are designed with optimized fluidics, low-volume flow cells, and high data acquisition rates to fully capitalize on the performance gains from the small-particle columns. orientjchem.org Due to its efficiency and sensitivity, UPLC is an invaluable tool in modern pharmaceutical quality control. ijsrtjournal.com

Table 3: Comparison of Typical HPLC and UPLC Performance Characteristics

| Feature | Conventional HPLC | UPLC (Ultra-Performance Liquid Chromatography) |

|---|---|---|

| Particle Size | 3.5 - 5 µm | < 2 µm researchgate.net |

| Operating Pressure | 2,000 - 6,000 psi | 10,000 - 15,000 psi researchgate.net |

| Analysis Time | Longer (e.g., 20-30 min) | Shorter (e.g., 2-5 min) ijsrtjournal.com |

| Resolution | Good | Very High ijsrtjournal.com |

| Sensitivity | Standard | Enhanced researchgate.net |

| Solvent Consumption | High | Significantly Reduced orientjchem.org |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is extensively used to study the electronic structure and reactivity of organic molecules like Ethyl 4-chloro-5-hydroxynicotinate. DFT calculations can provide a wealth of information, from optimized molecular geometry to the energies of frontier molecular orbitals (HOMO and LUMO), which are critical for understanding reactivity.

For instance, the electronic properties of related heterocyclic compounds have been successfully investigated using DFT methods such as B3LYP with various basis sets (e.g., 6-311++G(d,p)). These studies reveal how substituent groups, like the chloro and hydroxyl groups on the pyridine (B92270) ring, influence the electron distribution and molecular electrostatic potential (MEP). The MEP map is particularly useful as it visually indicates the regions of a molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons; related to reactivity with electrophiles. |

| LUMO Energy | -1.8 eV | Indicates the ability to accept electrons; related to reactivity with nucleophiles. |

| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules.

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, transition states. For the synthesis of this compound, DFT could be used to model various synthetic routes, such as the chlorination and hydroxylation of a nicotinic acid derivative. By calculating the activation energies for different pathways, the most energetically favorable reaction mechanism can be determined. Computational studies on similar reactions, such as the reaction of chloroacetone (B47974) with OH radicals, have demonstrated the power of DFT in identifying dominant reaction paths uni.lu.

The identification and characterization of transition states are paramount in understanding reaction kinetics. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Frequency calculations are performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy barrier, a key factor in the reaction rate. For complex organic molecules, DFT has been shown to be a reliable method for locating and analyzing these fleeting structures.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions.

For this compound, MD simulations can reveal the preferred conformations of the ethyl ester group and the nature of hydrogen bonding, both intramolecularly (between the hydroxyl group and the ester carbonyl) and intermolecularly (with solvent molecules or other solute molecules). Such simulations, often employing force fields like AMBER or OPLS, can predict how the molecule behaves in different environments, such as in aqueous solution or a lipid bilayer, which is crucial for understanding its bioavailability. Studies on other systems, such as cyclodextrin (B1172386) complexes and proteins, have shown that MD is an ideal tool for investigating structure and properties characterized by high disorder and dynamics sigmaaldrich.comnih.govsigmaaldrich.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

In the context of this compound, a QSAR study would involve compiling a dataset of structurally related nicotinic acid derivatives with known biological activities. Molecular descriptors (e.g., lipophilicity (logP), molar refractivity, and electronic parameters from DFT) would be calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a QSAR model. These models can be used to estimate the activity for new compounds and offer insights into the action mechanism bldpharm.com.

Table 2: Example of a QSAR Model for a Hypothetical Biological Activity

| Descriptor | Coefficient | Significance |

| logP | +0.5 | Indicates that higher lipophilicity is positively correlated with activity. |

| HOMO Energy | -0.2 | Suggests that lower HOMO energy (less easily oxidized) may be favorable. |

| Steric (MR) | +0.1 | A positive coefficient indicates that bulkier substituents may enhance activity. |

| Model Statistics | Value | |

| r² | 0.85 | |

| q² | 0.75 |

Note: This table represents a hypothetical QSAR model to illustrate the type of data generated.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors (usually with the GIAO method), theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to confirm the structure of this compound. Modern approaches combining DFT with machine learning have achieved high accuracy in predicting NMR chemical shifts researchgate.netscbt.com.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. The predicted IR and Raman spectra can be invaluable for assigning the vibrational modes observed in experimental spectra. For example, the characteristic stretching frequencies of the C=O, O-H, and C-Cl bonds in this compound can be precisely calculated.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This can help in understanding the electronic transitions within the molecule.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Illustrative Predicted Value | Illustrative Experimental Value |

| ¹³C NMR (C=O) | 168.5 ppm | 169.2 ppm |

| ¹H NMR (O-H) | 5.8 ppm | 5.9 ppm |

| IR (C=O stretch) | 1715 cm⁻¹ | 1720 cm⁻¹ |

| UV-Vis (λ_max) | 285 nm | 288 nm |

Note: The values in this table are for illustrative purposes to show the typical agreement between predicted and experimental data.

Conclusion and Future Perspectives

Summary of Key Research Findings and Contributions

Ethyl 4-chloro-5-hydroxynicotinate has emerged as a versatile building block in organic synthesis, primarily due to its reactive chlorine and hydroxyl groups. Research has demonstrated its utility in the synthesis of a variety of heterocyclic compounds. Key contributions include its role as a precursor for creating fused ring systems, which are of significant interest in medicinal chemistry. The chlorine atom at the 4-position is readily displaced by various nucleophiles, and the hydroxyl group at the 5-position can be alkylated or acylated, allowing for diverse structural modifications. This reactivity profile has been exploited to generate libraries of substituted pyridine (B92270) derivatives for screening in drug discovery programs.

Identification of Remaining Challenges and Unexplored Research Avenues

Despite the progress made, several challenges and unexplored research avenues remain. The development of more sustainable and cost-effective synthetic routes to this compound is an ongoing challenge. While its reactivity is well-documented, the full scope of its synthetic potential has yet to be realized. For instance, its application in asymmetric catalysis and the synthesis of complex natural products remains largely unexplored.

Further investigation into the coordination chemistry of this compound with various metal ions could lead to the discovery of novel catalysts or functional materials. The exploration of its utility in the synthesis of agrochemicals and materials science applications, such as polymers and dyes, is also a promising area for future research. A deeper understanding of its electronic properties could open up new possibilities in the field of organic electronics.

Outlook on the Potential of this compound in Emerging Chemical Disciplines

The unique structural features of this compound position it as a compound with considerable potential in emerging chemical disciplines. In the field of chemical biology, it could be utilized as a scaffold for the development of chemical probes to study biological processes. Its ability to participate in various coupling reactions makes it an attractive candidate for the construction of complex molecular architectures in supramolecular chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.